2-Amino-3-(2,4-dichlorophenyl)propanoic acid
Overview
Description
“2-Amino-3-(2,4-dichlorophenyl)propanoic acid” is a chemical compound with the molecular formula C9H9Cl2NO2 . It is also known as 2,4-dichlorophenylalanine . The compound is solid in form .
Molecular Structure Analysis
The molecular structure of “2-Amino-3-(2,4-dichlorophenyl)propanoic acid” includes an amino group (-NH2), a carboxyl group (-COOH), and a 2,4-dichlorophenyl group attached to the alpha carbon . The InChI code for this compound is 1S/C9H9Cl2NO2/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14) .Physical And Chemical Properties Analysis
The molecular weight of “2-Amino-3-(2,4-dichlorophenyl)propanoic acid” is 234.08 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .Scientific Research Applications
GABA B Receptor Antagonists
2-Amino-3-(2,4-dichlorophenyl)propanoic acid and its derivatives have been explored for their potential as GABA B receptor antagonists. Abbenante, Hughes, and Prager (1997) synthesized 3-amino-3-(4-chlorophenyl)propanoic acid, among other compounds, and identified them as weak specific antagonists of GABA at the GABAB receptor (Abbenante, Hughes, & Prager, 1997).
Structural Characterization
Yan Shuang-hu (2014) conducted a study focusing on the synthesis and structural characterization of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate, a derivative of 2-Amino-3-(2,4-dichlorophenyl)propanoic acid. The research included methods like condensation, chlorination, and esterification (Yan, 2014).
Fluorescence Derivatization
In the field of fluorescence, 2-Amino-3-(2,4-dichlorophenyl)propanoic acid has been employed as a derivatizing reagent. Frade et al. (2007) investigated its use for fluorescence derivatization of amino acids, which showed strong fluorescence and were applicable in biological assays (Frade, Barros, Moura, & Gonçalves, 2007).
Molecular Docking and Vibrational Studies
Vanasundari et al. (2018) conducted molecular docking, vibrational, structural, and electronic studies on derivatives of 2-Amino-3-(2,4-dichlorophenyl)propanoic acid. Their research provides insights into the stability of molecules, interactions, and potential biological activities (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Environmental Exposure Studies
Lavy et al. (1987) explored the environmental exposure of forestry ground workers to compounds including dichlorprop, a derivative of 2-Amino-3-(2,4-dichlorophenyl)propanoic acid. This research provided valuable data on the absorbed doses of these chemicals in real-world conditions (Lavy, Mattice, Marx, & Norris, 1987).
Advanced Oxidation Processes in Wastewater Treatment
Sun and Pignatello (1993) identified transient products formed during the mineralization of 2,4-D by advanced oxidation processes, an important aspect of wastewater treatment. Their research helps in understanding the environmental impact and degradation pathways of such compounds (Sun & Pignatello, 1993).
Preparation for Resin Anchorage
Rene and Badet (1994) researched the preparation of 2,4-dichlorophenyl-4-bromomethyl-phenoxyacetate, a key intermediate in the preparation of certain compounds for resin anchorage. This is vital for the development of new materials and technologies (Rene & Badet, 1994).
Safety and Hazards
properties
IUPAC Name |
2-amino-3-(2,4-dichlorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHQTNKPTXDNRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(2,4-dichlorophenyl)propanoic acid | |
CAS RN |
5472-68-4 | |
Record name | 2,4-Dichlorophenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5472-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5472-68-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29445 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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